2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is an organic compound that features a fluorophenyl group, a thiophene ring, and an acetamide moiety
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate:
Synthesis of the thiophene intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or other methods involving the cyclization of appropriate precursors.
Coupling of intermediates: The fluorophenyl and thiophene intermediates are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Formation of the acetamide group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of materials with specific properties, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
2-(4-bromophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide:
2-(4-methylphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide: The methyl group may alter the compound’s steric and electronic properties, leading to different reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNOS/c20-17-7-5-14(6-8-17)11-19(22)21-12-15-3-1-2-4-18(15)16-9-10-23-13-16/h1-10,13H,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEHNVQGOBSJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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